![molecular formula C14H6Cl3F3N2 B2702329 8-氯-2-(3,4-二氯苯基)-6-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 866137-80-6](/img/structure/B2702329.png)

8-氯-2-(3,4-二氯苯基)-6-(三氟甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

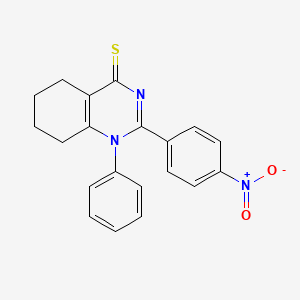

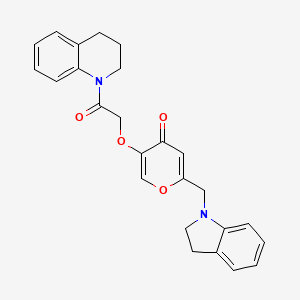

“8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H8ClF3N2 . It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, often involves radical reactions . These reactions can be facilitated through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” includes a trifluoromethyl group, two chlorophenyl groups, and an imidazo[1,2-a]pyridine core . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, can undergo a variety of chemical reactions . These reactions often involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” include a molecular weight of 296.68 . Further details about its physical and chemical properties were not found in the search results.科学研究应用

抗菌和抗真菌活性

研究探讨了与 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 相关的化合物的抗菌和抗真菌特性。在一项研究中,imidazo[1,2-a]pyridine 的各种衍生物表现出显着的抗菌活性,突出了它们在开发新的抗菌和抗真菌剂方面的潜力 (Ladani et al., 2009)。

药物研究:胰高血糖素样肽 1 受体激动剂

在药物研究中发现了重要的应用,特别是作为胰高血糖素样肽 1 受体 (GLP-1R) 激动剂。8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 的特定衍生物已被确定为 GLP-1R 的潜在激活剂,在增加 GLP-1 分泌和葡萄糖反应性方面显示出有希望的结果。这一发现为开发新的抗糖尿病治疗剂开辟了途径 (Gong et al., 2010)。

合成方法

该化合物一直是新型合成方法开发的重点。研究描述了合成相关 imidazo[1,2-a]pyridine 化合物的创新方法,例如使用微波辐射进行高效快速合成 (Biradar et al., 2009)。这些方法有助于合成化学的更广泛领域,提高了生产复杂分子的效率。

缓蚀

另一个应用是在腐蚀科学领域。Imidazo[1,2-a]pyridine 衍生物已被评估为抗低碳钢腐蚀的抑制剂。这些化合物表现出很高的抑制性能,表明它们在保护金属免受腐蚀性环境方面的潜力 (Saady et al., 2021)。

发光过渡金属配合物

该化合物在发光过渡金属配合物的制备中发挥作用。imidazo[1,2-a]pyridine 的衍生物已被用于创建具有发光特性的新分子结构,可用于传感器和光电器件等各种应用 (Zhang et al., 2018)。

抗胆碱酯酶潜力

该化合物的衍生物还显示出作为抗胆碱酯酶剂的潜力,表明在治疗阿尔茨海默病等疾病方面的可能应用。该领域的研究重点是结构修饰,以增强对乙酰胆碱酯酶 (AChE) 等酶的抑制作用 (Kwong et al., 2019)。

未来方向

Imidazo[1,2-a]pyridines, including “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, have great potential in several research areas, from materials science to the pharmaceutical field . Future research may focus on exploring new synthetic methods, studying their reactivity, and developing applications in various technological fields .

作用机制

Imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .

Some imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities . .

属性

IUPAC Name |

8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3F3N2/c15-9-2-1-7(3-10(9)16)12-6-22-5-8(14(18,19)20)4-11(17)13(22)21-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAPXCPNPAPYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2702248.png)

![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)

![N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702254.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)

![N-(2,3-dimethoxyphenyl)-4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2702266.png)

![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)